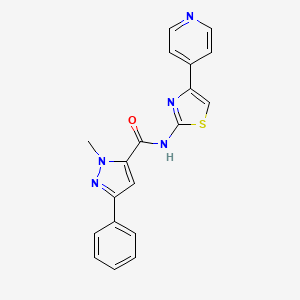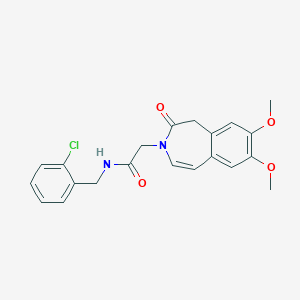
(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone is a complex organic compound that features a combination of several functional groups, including a piperazine ring, an indole moiety, and a sulfone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide, such as 1,2-dichloroethane.
Introduction of the Indole Moiety: The indole ring is introduced via a coupling reaction between the piperazine intermediate and an indole derivative, such as 1-methylindole-2-carboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Incorporation of the Sulfone Group: The final step involves the oxidation of a tetrahydrothiophene derivative to introduce the sulfone group. This can be achieved using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation reactions, potentially forming sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form the corresponding sulfide or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
作用机制
The mechanism of action of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a key role in regulating cellular excitability, and the compound acts as an activator, modulating the activity of these channels and influencing various physiological processes.
相似化合物的比较
Similar Compounds
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- Indole derivatives with various substitutions
Uniqueness
(4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-2-yl)methanone is unique due to its combination of a sulfone group, a piperazine ring, and an indole moiety. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry and pharmacology.
属性
分子式 |
C18H23N3O3S |
|---|---|
分子量 |
361.5 g/mol |
IUPAC 名称 |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C18H23N3O3S/c1-19-16-5-3-2-4-14(16)12-17(19)18(22)21-9-7-20(8-10-21)15-6-11-25(23,24)13-15/h2-5,12,15H,6-11,13H2,1H3 |
InChI 键 |
XKWWNRYCPMZIMT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Fluoro-4-(2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12161183.png)


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B12161193.png)
![Propan-2-yl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12161194.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12161200.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B12161224.png)
![methyl 4-({[4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161229.png)
![8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide](/img/structure/B12161231.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161251.png)

